2-[2-(2-Aminoethoxy)ethoxy]ethanol
Overview
Description
2-[2-(2-Aminoethoxy)ethoxy]ethanol, also known as this compound, is an organic compound with the molecular formula C6H15NO3. It is a colorless to light yellow liquid that is soluble in water and many organic solvents. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
2-[2-(2-Aminoethoxy)ethoxy]ethanol is a protein degradation targeting chimeric linker (PROTAC linker) of polyethylene glycol (PEG) . It is used in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling .
Mode of Action
The compound interacts with its targets by acting as a spacer/linker in the synthesis of bioconjugate materials . It is also employed as a receptor chain in the preparation of carboxamidoquinoline based water-soluble, ratiometric fluorescent zinc sensor .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biochemical entities it is conjugated with. As a linker in the synthesis of bioconjugate materials, it facilitates the interaction between these entities, potentially enhancing their efficacy .
Biochemical Analysis
Biochemical Properties
The role of 2-[2-(2-Aminoethoxy)ethoxy]ethanol in biochemical reactions is primarily as a spacer or linker molecule. It is used in the synthesis of bioconjugate materials, which are compounds that can bind to biological molecules and modify their properties . The specific enzymes, proteins, and other biomolecules that this compound interacts with would depend on the specific bioconjugate that it is part of.
Cellular Effects
As a component of bioconjugate materials, it could potentially influence cell function by modifying the properties of the biomolecules it is linked to .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. As a spacer or linker molecule, it does not typically exert effects on its own. Instead, it allows other molecules in a bioconjugate to interact with biomolecules in specific ways .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known to be stable under normal conditions .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models .
Metabolic Pathways
It is known that it can be synthesized through the reaction of ethylenediamine and epichlorohydrin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-[2-(2-aminoethoxy)ethoxy]ethanol typically involves the following steps :
Step 1: Triethylene glycol monobenzyl ether reacts with p-toluenesulfonyl chloride to form 2-[2-(benzyloxy)ethoxy]ethyl-4-methylbenzenesulfonate.
Step 2: The 2-[2-(benzyloxy)ethoxy]ethyl-4-methylbenzenesulfonate is then reacted with sodium azide to produce 2-[2-(azidoethoxy)ethoxy]ethyl-4-methylbenzenesulfonate.
Step 3: Finally, catalytic hydrogenation reduction of 2-[2-(azidoethoxy)ethoxy]ethyl-4-methylbenzenesulfonate yields this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring the availability of raw materials and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Aminoethoxy)ethoxy]ethanol undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler amines, alcohols.
Substitution: Various substituted amines and ethers.
Scientific Research Applications
2-[2-(2-Aminoethoxy)ethoxy]ethanol has a wide range of applications in scientific research :
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of bioconjugate materials for drug delivery and protein labeling.
Medicine: Utilized in the development of pharmaceuticals and as a linker in the synthesis of protein-targeting chimeras (PROTACs).
Industry: Applied in the production of surfactants, adhesives, and coatings due to its surface-active properties.
Comparison with Similar Compounds
2-[2-(2-Aminoethoxy)ethoxy]ethanol is unique due to its specific structure and properties. Similar compounds include :
2-(2-Aminoethoxy)ethanol: A simpler analog with one less ethoxy group.
2-[2-(2-Chloroethoxy)ethoxy]ethanol: Contains a chloro group instead of an amino group.
Triethylene glycol monoamine: A related compound with similar applications in organic synthesis and bioconjugation.
These compounds share some chemical properties but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-[2-(2-aminoethoxy)ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO3/c7-1-3-9-5-6-10-4-2-8/h8H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDQMECUMYIVBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884261 | |
Record name | Ethanol, 2-[2-(2-aminoethoxy)ethoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6338-55-2 | |
Record name | 2-[2-(2-Aminoethoxy)ethoxy]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6338-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-(2-(2-aminoethoxy)ethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006338552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6338-55-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40760 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2-[2-(2-aminoethoxy)ethoxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 2-[2-(2-aminoethoxy)ethoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(2-aminoethoxy)ethoxy]ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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